2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
2-chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)11)7(14)8(10,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMHRYTADJYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the generation of an acylium ion from difluoroacetyl chloride, facilitated by catalysts such as aluminum chloride (AlCl₃) or fluoroalkanesulfonic acids. Key parameters include:
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Molar ratios : A 1:1 ratio of 4-chloro-3-fluorobenzene to difluoroacetyl chloride, with 1.5 equivalents of AlCl₃.
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Solvent system : Excess 4-chloro-3-fluorobenzene acts as both reactant and solvent, eliminating the need for secondary solvents.
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Temperature : Reactions are conducted at 10–82°C, with optimal yields achieved at 40–60°C.
Yield and Purity Optimization
Industrial-scale implementations report yields of 80–85% under optimized conditions. Purification involves distillation or recrystallization to isolate the product from unreacted starting materials and regioisomers. Chiral chromatography may be required if enantiomeric purity is critical.
Table 1: Friedel-Crafts Acylation Parameters and Outcomes
| Parameter | Value/Range | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Molar ratio (substrate:acylating agent) | 1:1 | AlCl₃ | 80–85 | |
| Temperature | 40–60°C | AlCl₃ | 82 | |
| Reaction time | 4–6 hours | CF₃SO₃H | 78 |
Nucleophilic Substitution Approaches
Alternative routes employ nucleophilic substitution to introduce the difluoroacetyl group. This method is advantageous when working with halogenated precursors that resist electrophilic attack.
Substitution with Difluoroacetyl Chloride
A two-step process involves:
Table 2: Nucleophilic Substitution Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 25°C | 90 |
| Acylation | ClCF₂COCl, K₂CO₃, THF | 60°C | 70 |
Challenges and Mitigation
-
Regioselectivity : Competing substitution at alternative positions necessitates precise stoichiometry.
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Byproduct formation : Hydrolysis of difluoroacetyl chloride to difluoroacetic acid is minimized using anhydrous conditions.
Catalytic Hydrogen Transfer Reduction
While primarily used for alcohol synthesis (e.g., (S)-2-chloro-1-(3,4-difluorophenyl)ethanol), catalytic hydrogen transfer principles can be adapted for ketone reduction steps in multi-stage syntheses.
Catalyst Systems
Table 3: Catalytic Reduction Parameters
| Catalyst | Hydrogen Donor | Substrate Conversion (%) |
|---|---|---|
| RhCl(C₈H₁₄)₂ | HCOOH/Et₃N | 98 |
| IrCl₃ | HCOONa | 95 |
Industrial-Scale Production Considerations
Solvent-Free Processes
Recent patents highlight solvent-free Friedel-Crafts acylation as a cost-effective and environmentally friendly approach. Excess 4-chloro-3-fluorobenzene eliminates solvent recovery steps, reducing waste.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone
- Structure : Lacks the α-chloro substituent present in the target compound.
- Molecular Formula : C₈H₅ClF₃O.
b) 2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- Structure : Features additional fluorine atoms at positions 2 and 4 on the phenyl ring.
- Molecular Formula : C₈H₂Cl₂F₄O.
- Impact : Increased fluorine content enhances lipophilicity and metabolic stability, making it more suitable for bioactive molecule design.
c) 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone
Heteroaromatic and Extended Systems
a) 2-(5-Bromopyridin-2-yl)-1-(2,4-difluorophenyl)-2,2-difluoroethanone
- Structure : Incorporates a pyridine ring instead of benzene.
- Molecular Formula: C₁₃H₆BrF₄NO.
b) 2-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,2-difluoroethanone
Substituent Effects on the Ethanone Moiety
a) 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone
- Structure : Features methyl groups at positions 3 and 5 on the phenyl ring.
- Molecular Formula : C₁₀H₉ClF₂O.
b) 2-Chloro-1-(2,4-difluorophenyl)ethanone
Physicochemical Data
Biological Activity
2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone, with the CAS number 1352209-43-8, is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article will delve into its chemical properties, biological activity, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C8H3Cl2F3O
- Molecular Weight : 243.01 g/mol
- Structure : The compound features a chloro-substituted phenyl ring and difluoroethanone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1352209-43-8 |
| Molecular Formula | C8H3Cl2F3O |
| Molecular Weight | 243.01 g/mol |
| Physical State | Solid (at room temperature) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can exhibit enhanced lipophilicity, which may facilitate membrane permeability and influence their pharmacological profiles.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results in inhibiting the growth of certain bacterial strains.
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting significant antimicrobial potential.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the impact of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while exhibiting lower toxicity towards normal human cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 40 |
| Normal Human Cells | >100 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of fluorinated compounds. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the reactivity of the compound, potentially increasing its efficacy against targeted biological pathways.
Insights from Research
Research has shown that modifications in the phenyl ring can significantly alter the biological activity. For example, substituents at specific positions on the ring can enhance or diminish cytotoxic effects.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone?
The synthesis typically involves halogenation and fluorination steps. A common approach is the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with chloro-difluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent) must be optimized to minimize side products like over-halogenated derivatives. Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) or recrystallization (from ethanol) is critical to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine environments. For example, the NMR spectrum shows distinct peaks for the difluoro and chloro-fluorophenyl groups.
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL or ORTEP-III ) resolves bond lengths and angles. Evidence from related compounds (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives) shows C=O bond lengths of ~1.21 Å and C-Cl bonds of ~1.74 Å .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular orbitals, electrostatic potential maps, and vibrational frequencies. Studies on similar fluorinated ketones reveal that exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energy errors <3 kcal/mol) . Key findings include:
- HOMO-LUMO Gaps : ~5.2 eV, indicating moderate reactivity.
- Electrostatic Potentials : Fluorine atoms exhibit strong electron-withdrawing effects, influencing nucleophilic attack sites.
Q. How are contradictions in spectroscopic data resolved during structural analysis?
Conflicts between NMR and crystallographic data (e.g., unexpected coupling constants or bond angles) are addressed via:
- Multi-technique validation : Cross-referencing IR (C=O stretch ~1750 cm⁻¹) and mass spectrometry (parent ion m/z ~242).
- Computational validation : Comparing experimental NMR shifts with DFT-predicted values . For example, discrepancies in chemical shifts may arise from solvent effects, requiring corrections in the computational model.
Q. What are the challenges in studying reaction mechanisms involving this compound?
The electron-deficient aromatic ring and steric hindrance from fluorine substituents complicate nucleophilic substitution. Mechanistic studies employ:
- Kinetic isotope effects (KIE) : To identify rate-determining steps.
- DFT-based transition state analysis : For example, aryl halide displacement reactions show higher activation energies (~25 kcal/mol) due to fluorine’s steric bulk .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Related Compounds
| Compound | Bond Length (C=O) | Bond Angle (Cl-C-C) | Reference |
|---|---|---|---|
| 1-(4-Chloro-3-fluorophenyl) derivative | 1.21 Å | 112.3° | |
| 2,2-Difluoroacetophenone analog | 1.22 Å | 110.8° |
Q. Table 2. Computational vs. Experimental NMR Shifts
| Compound | Experimental (ppm) | DFT-Predicted (ppm) | Error |
|---|---|---|---|
| 2-Chloro-1-(4-chloro-3-fluorophenyl) | -112.5 | -110.8 | 1.7 |
| 1-(3-Chlorophenyl)-2,2-difluoroethanone | -114.2 | -112.4 | 1.8 |
Notes
- Avoid using consumer-grade databases (e.g., BenchChem ) due to reliability concerns.
- Structural ambiguities (e.g., polymorphic forms) require combined experimental-computational workflows .
- Fluorine’s electronegativity necessitates specialized handling in synthetic setups (e.g., anhydrous conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
